molecular formula C5H10FNO B1449255 (3-Fluorooxolan-3-yl)methanamine CAS No. 1262407-64-6

(3-Fluorooxolan-3-yl)methanamine

Cat. No. B1449255
CAS RN: 1262407-64-6
M. Wt: 119.14 g/mol
InChI Key: GPALTVKWFDQXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorooxolan-3-yl)methanamine, commonly referred to as 3FOMA, is a synthetic compound with a wide variety of applications in scientific research, including biochemical and physiological studies. It is a fluorinated derivative of oxolan-3-ylmethanamine, which is an important intermediate in the synthesis of various pharmaceuticals. 3FOMA has a unique chemical structure and is considered to be a useful tool for the study of the structure-function relationships of proteins and other biomolecules.

Scientific Research Applications

Synthesis of Hydrochloride Salts

(3-Fluorooxolan-3-yl)methanamine: is used in the synthesis of its hydrochloride salt form, which is a solid compound with a purity of 95%. This form is particularly useful in research settings where the hydrochloride variant of a compound is required for its increased stability and solubility in aqueous solutions .

Antimicrobial Studies

The compound has been utilized in the synthesis of Schiff base rare earth metal complexes. These complexes have shown promising results in antimicrobial studies, where they are tested against microbial target proteins. The efficacy of these complexes is measured through their antibacterial and anticancer activities, particularly against cell lines like HeLa and MCF7 .

Anticancer Research

In the field of anticancer research, (3-Fluorooxolan-3-yl)methanamine derivatives have been synthesized and characterized. These derivatives are then used in molecular docking studies to understand their interaction with cancer cells and to assess their potential as anticancer agents .

Organometallic Chemistry

The compound plays a role in the organometallic chemistry of rare earth metals. It is involved in the synthesis of Schiff bases coordinated with lanthanides, which have been of broad interest due to their potential applications in medicinal research and coordination chemistry .

Development of Potassium-Competitive Acid Blockers

Although not directly related to (3-Fluorooxolan-3-yl)methanamine , research on similar furan derivatives has led to the development of novel potassium-competitive acid blockers (P-CABs). These compounds are important in the treatment of conditions like acid reflux and peptic ulcers .

properties

IUPAC Name

(3-fluorooxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-5(3-7)1-2-8-4-5/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPALTVKWFDQXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorooxolan-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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